molecular formula C21H19NO2S B2553174 (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-48-7

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No.: B2553174
CAS No.: 478078-48-7
M. Wt: 349.45
InChI Key: HEEWCIGQJZHRNB-XSFVSMFZSA-N
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Description

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine, 2-thiophenecarboxaldehyde, and cinnamic acid.

    Condensation Reaction: The 4-methoxybenzylamine is reacted with 2-thiophenecarboxaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Amidation: The imine intermediate is then reacted with cinnamic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogenated or other substituted aromatic compounds.

Scientific Research Applications

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-furyl)-2-propenamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-pyridyl)-2-propenamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-18-11-9-16(10-12-18)15-22-21(23)20(14-19-8-5-13-25-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWCIGQJZHRNB-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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